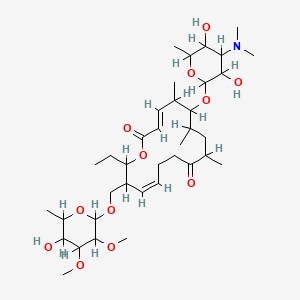

dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

説明

特性

CAS番号 |

83883-27-6 |

|---|---|

分子式 |

C37H63NO12 |

分子量 |

713.9 g/mol |

IUPAC名 |

(3E,13Z)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,13-diene-2,10-dione |

InChI |

InChI=1S/C37H63NO12/c1-11-27-25(19-46-37-35(45-10)34(44-9)31(42)24(6)48-37)14-12-13-15-26(39)21(3)18-22(4)33(20(2)16-17-28(40)49-27)50-36-32(43)29(38(7)8)30(41)23(5)47-36/h12,14,16-17,20-25,27,29-37,41-43H,11,13,15,18-19H2,1-10H3/b14-12-,17-16+ |

InChIキー |

GQKGOCDHEMZTKV-BJJUBUTDSA-N |

異性体SMILES |

CCC1C(/C=C\CCC(=O)C(CC(C(C(/C=C/C(=O)O1)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |

正規SMILES |

CCC1C(C=CCCC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |

同義語 |

dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV DMDM IV |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of the antibiotic dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. The information is compiled from available scientific literature, focusing on the spectroscopic and biosynthetic data that were pivotal in determining its chemical structure.

Introduction

This compound is a macrolide antibiotic. Its structure was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and through its preparation via biotransformation.[1] This compound is a derivative of the mycinamicin class of antibiotics, which are known for their antibacterial activity.

Biosynthesis and Isolation

The target compound was produced by incubating its precursor, dedesosaminylmycinamicin IV, with a non-antibiotic producing, blocked mutant strain of Streptomyces fradiae (XJ-174).[1] This mutant is incapable of producing its native tylosin antibiotic but can glycosylate externally supplied aglycones.[1]

A preparative fermentation was conducted by incubating the mutant strain in a 14-liter fermentor containing 10 liters of a medium composed of 25 g/L dextrose, 25 g/L soy flour, 5 g/L CaCO3, 2 g/L NaCl, 5 ml/L corn steep liquor, and 30 ml/L sunflower oil.[1] The fermentation was carried out at 30°C for 120 hours in the presence of 1 gram of dedesosaminylmycinamicin IV.[1]

The fermentation broth was harvested and extracted twice with equal volumes of ethyl acetate. The organic extracts were combined and concentrated to yield a dark brownish oily residue. This residue was then precipitated using a mixture of acetone and ethyl ether-hexane (6:4). Further purification was achieved through preparative silica-gel thin-layer chromatography.[1]

Structure Elucidation

The structure of the isolated compound was elucidated by comparing its spectroscopic data with that of its known precursor, dedesosaminylmycinamicin IV. The key differences indicated the addition of a mycaminose sugar and the saturation of a double bond.[1]

Low-resolution mass spectrometry was instrumental in determining the molecular weight and fragmentation pattern of the new compound. This data provided the initial evidence for the addition of a mycaminosyl group to the precursor molecule.[1]

Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy were used to determine the detailed structure. The comparison of the ¹³C NMR spectra of the precursor and the product was particularly revealing.

Experimental Protocol: NMR Spectroscopy Spectra were recorded on a suitable NMR spectrometer. Both fully decoupled and SFORD (Single Frequency Off-Resonance Decoupled) experiments were performed to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[1] The solvent used for the NMR analysis was not specified in the available literature.

¹³C NMR Data The following table summarizes the key differences in the ¹³C NMR chemical shifts between the precursor (dedesosaminylmycinamicin IV) and the final product, highlighting the structural changes.[1]

| Carbon Atom | Dedesosaminylmycinamicin IV (Precursor) δ (ppm) | This compound (Product) δ (ppm) | Inferred Structural Change |

| C-5 | Not specified | 86.5 | Glycosidation at C-5 |

| C-10 | 121.6 | 40.9 | Saturation of C10-C11 double bond |

| C-11 | 150.4 | Not specified | Saturation of C10-C11 double bond |

| C-23 | Not specified | Not specified | Substitution of mycinose at C-23 in precursor |

| Mycaminosyl C-1' | - | 101.1 | Anomeric carbon of mycaminose |

| Mycaminosyl C-2' | - | 70.6 | Mycaminose carbon |

| Mycaminosyl C-3' | - | 72.8 | Mycaminose carbon |

| Mycaminosyl C-4' | - | 80.0 | Mycaminose carbon |

| Mycaminosyl C-5' | - | 82.0 | Mycaminose carbon |

| Mycaminosyl C-6' | - | 17.9 | Mycaminose carbon |

Concluding Summary

The structure of this compound was successfully elucidated through a combination of biotransformation and spectroscopic analysis. Mass spectrometry confirmed the addition of a mycaminosyl moiety, while detailed ¹³C NMR studies pinpointed the location of this glycosylation at the C-5 position and confirmed the saturation of the C-10/C-11 double bond present in the precursor molecule.[1] This work demonstrates a powerful approach for generating and characterizing novel macrolide antibiotics.

References

Unraveling the Synthesis of a Novel Macrolide: A Technical Guide to the Biosynthesis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of the novel macrolide antibiotic, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the enzymatic steps and genetic machinery responsible for the synthesis of this complex natural product, offering valuable insights for the fields of synthetic biology, metabolic engineering, and antibiotic development.

The biosynthesis of this intricate molecule is a multi-step process orchestrated by a series of enzymes encoded within the mycinamicin biosynthetic gene cluster, primarily studied in Micromonospora griseorubida. The pathway can be dissected into three core stages: the assembly of the polyketide backbone, the synthesis of deoxyamino sugars, and the subsequent tailoring reactions that furnish the final bioactive compound.

Core Biosynthetic Pathway

The synthesis of this compound is a remarkable example of nature's chemical ingenuity. It begins with the formation of the 16-membered macrolactone ring, mycinamicin IV, a key intermediate in the biosynthesis of various mycinamicin antibiotics. This process is catalyzed by a modular polyketide synthase (PKS) system. Subsequent modifications, including glycosylation and reduction, are then carried out by a suite of specialized tailoring enzymes.

A pivotal and unusual feature in the biosynthesis of this specific derivative is the attachment of a mycaminose sugar at the C-5 position of the macrolactone, a site typically occupied by desosamine in the canonical mycinamicin pathway. This suggests the action of a specific glycosyltransferase with altered substrate specificity or the presence of an alternative biosynthetic route. Furthermore, the saturation of the C10-C11 double bond to form the dihydro derivative points to the involvement of a dedicated reductase enzyme. The "dedesosaminyl" nomenclature intriguingly suggests the absence of the desosamine sugar, hinting at a blocked or bypassed step in the conventional pathway, potentially through genetic engineering or specific fermentation conditions.

Key Enzymatic Steps and Gene Products

The biosynthesis is orchestrated by a series of enzymes with specific functions. The core mycinamicin biosynthetic gene cluster from Micromonospora griseorubida contains 22 open reading frames (ORFs) that direct the synthesis of mycinamicin II, with mycinamicin IV being a crucial precursor.

| Gene/Enzyme Class | Function | Precursor(s) | Product(s) |

| Polyketide Synthase (PKS) | Assembly of the 16-membered macrolactone ring | Acyl-CoA units | Mycinamicin IV macrolactone |

| Glycosyltransferase (GT) | Attachment of mycaminose to the C-5 hydroxyl group | Mycinamicin IV, TDP-D-mycaminose | 5-O-mycaminosyl-mycinamicin IV |

| Reductase | Reduction of the C10-C11 double bond | 5-O-mycaminosyl-mycinamicin IV | 5-O-mycaminosyl-10,11-dihydromycinamicin IV |

| Deoxysugar Biosynthesis Enzymes | Synthesis of TDP-D-mycaminose | Glucose-1-phosphate | TDP-D-mycaminose |

Experimental Protocols

1. General Culture Conditions for Micromonospora griseorubida

For the production of mycinamicin and its derivatives, Micromonospora griseorubida can be cultured in a suitable production medium. A typical medium consists of soluble starch, glucose, peptone, yeast extract, and inorganic salts. The fermentation is generally carried out at 28-30°C for 5-7 days with vigorous aeration and agitation.

2. Glycosyltransferase Assay

To characterize the glycosyltransferase responsible for the attachment of mycaminose, an in vitro assay can be performed.

-

Reaction Mixture: The assay mixture (total volume 50 µL) contains 50 mM buffer (e.g., Tris-HCl, pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 µM of the aglycone acceptor (mycinamicin IV), 200 µM of the sugar donor (TDP-D-mycaminose), and the purified glycosyltransferase enzyme.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 1-2 hours).

-

Termination and Analysis: The reaction is terminated by the addition of an equal volume of cold methanol or by heat inactivation. The product formation can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Visualizing the Biosynthetic Logic

To better understand the intricate steps of this biosynthetic pathway, the following diagrams illustrate the key transformations and the logical flow of the synthesis.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Experimental workflow for the characterization of the key glycosylation step.

This technical guide serves as a foundational resource for understanding and potentially manipulating the biosynthesis of this novel macrolide. The detailed information on the biosynthetic pathway, coupled with actionable experimental protocols, will empower researchers to explore the vast potential of microbial secondary metabolism for the discovery and development of new therapeutic agents. Further research into the specific enzymes involved in the unique tailoring steps will be crucial for the complete elucidation of this fascinating biosynthetic pathway.

An In-depth Technical Guide to Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic. Its biological activity is reported to be similar to that of Tylosin, a well-known veterinary antibiotic.[1][2] This compound is a derivative of mycinamicin IV, a naturally occurring macrolide. This technical guide provides a comprehensive overview of its chemical properties, biological activity, production, and putative mechanism of action based on available scientific literature.

Physicochemical Properties

This compound is structurally related to the mycinamicin family of antibiotics. While exhaustive experimental data for this specific analog is not publicly available, the following table summarizes its known and inferred physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C37H65NO11 | Inferred from structure |

| Molecular Weight | 699.9 g/mol | Inferred from structure |

| Class | 16-membered macrolide antibiotic | [3] |

| Appearance | White to off-white crystalline powder | Assumed, typical for macrolides |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water | Assumed, typical for macrolides |

| UV max | Not explicitly reported. Mycinamicin IV has a UV absorption peak around 280 nm. | [4] |

Biological Activity and Antimicrobial Spectrum

The biological activity of this compound is comparable to that of tylosin. Macrolide antibiotics are known to be effective against a broad range of Gram-positive bacteria. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, the following table presents representative MIC data for the closely related mycinamicin IV to provide an expected antimicrobial spectrum.

| Target Organism | Mycinamicin IV MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.125 - 16 | [5] |

| Streptococcus pyogenes | 0.06 - 0.5 | [5] |

| Streptococcus pneumoniae | 0.06 - 1 | [5] |

| Enterococcus faecalis | 8 - >128 | [5] |

| Bacillus subtilis | 0.03 - 0.25 | [3] |

| Escherichia coli | >128 | [5] |

| Pseudomonas aeruginosa | >128 | [5] |

Mechanism of Action

As a macrolide antibiotic, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This occurs through its binding to the 50S ribosomal subunit, which ultimately leads to the cessation of bacterial growth and proliferation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. | Semantic Scholar [semanticscholar.org]

- 4. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

The Origin of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic. Its core structure originates from the natural fermentation of Micromonospora griseorubida, which produces a family of macrolides known as mycinamicins. Specifically, the precursor molecule, dedesosaminylmycinamicin IV, is an intermediate in the mycinamicin biosynthetic pathway. This intermediate is then subjected to a bioconversion process utilizing a mutant strain of Streptomyces fradiae to yield the final product. This guide provides a detailed overview of the biosynthetic origin, experimental protocols for production and isolation, and the underlying genetic and enzymatic machinery.

I. Biosynthetic Pathway of the Precursor: Dedesosaminylmycinamicin IV in Micromonospora griseorubida

The biosynthesis of mycinamicins in Micromonospora griseorubida is a complex process orchestrated by a large biosynthetic gene cluster (BGC).[1][2] This cluster contains genes encoding a Type I polyketide synthase (PKS), enzymes for the synthesis of deoxysugar moieties, and various tailoring enzymes that modify the macrolactone core.[1][2]

The Mycinamicin Biosynthetic Gene Cluster

The mycinamicin BGC is responsible for the assembly of the 16-membered macrolactone ring and its subsequent glycosylation. Key components of this cluster include:

-

Polyketide Synthase (PKS) genes (mycA): These genes encode the large, modular PKS enzymes that assemble the polyketide backbone of the mycinamicin macrolactone from simple carboxylic acid precursors.[1][2]

-

Deoxysugar Biosynthesis Genes:

-

Tailoring Enzyme Genes: These genes encode enzymes that modify the macrolactone core and the attached sugar moieties. This includes hydroxylases, methyltransferases, and glycosyltransferases. Of particular note are the cytochrome P450 enzymes MycCI and MycG, which are involved in hydroxylation and epoxidation reactions.

Biosynthesis of Dedesosaminylmycinamicin IV

The biosynthesis of dedesosaminylmycinamicin IV proceeds through the following key stages:

-

Macrolactone Ring Formation: The PKS enzymes catalyze the sequential condensation of extender units (primarily methylmalonyl-CoA and ethylmalonyl-CoA) to form the 16-membered macrolactone core of mycinamicin.

-

Glycosylation with Desosamine: The macrolactone core is glycosylated with L-desosamine at the C-5 position.

-

Hydroxylation and other modifications: A series of post-PKS modifications, including hydroxylations catalyzed by cytochrome P450 monooxygenases, lead to the formation of various mycinamicin intermediates. Dedesosaminylmycinamicin IV is one such intermediate that lacks the mycinose sugar at the C-14 hydroxyl group.

II. Semi-Synthesis of this compound

The target molecule is produced through a bioconversion process using a blocked mutant of Streptomyces fradiae. This mutant is incapable of producing its native antibiotic, tylosin, but retains the enzymatic machinery necessary to glycosylate exogenously supplied macrolide intermediates.

Bioconversion Process

The key step in the semi-synthesis is the glycosylation of dedesosaminylmycinamicin IV at the C-5 position with mycaminose, a sugar typically found in the structure of tylosin. The S. fradiae mutant also appears to catalyze the reduction of a double bond at the C-10 and C-11 positions of the macrolactone ring.

III. Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the production and isolation of the target molecule.

Fermentation of Micromonospora griseorubida and Isolation of Dedesosaminylmycinamicin IV

1. Culture and Inoculum Preparation:

-

Maintain Micromonospora griseorubida on a suitable agar medium (e.g., yeast extract-malt extract agar).

-

Prepare a seed culture by inoculating a loopful of spores or mycelia into a baffled flask containing a seed medium (e.g., tryptone-soya broth).

-

Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.

2. Production Fermentation:

-

Inoculate the production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) with the seed culture (5-10% v/v).

-

Carry out the fermentation in a stirred-tank fermenter under controlled conditions of temperature (28-30°C), pH (6.8-7.2), and aeration.

-

Monitor the fermentation for growth and production of mycinamicins over a period of 7-10 days.

3. Extraction and Isolation of Dedesosaminylmycinamicin IV:

-

Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.

-

Adjust the pH of the supernatant to alkaline (pH 8.5-9.0) and extract with an organic solvent such as ethyl acetate or chloroform.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography (e.g., silica gel or Sephadex LH-20) using a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate the different mycinamicin components.

-

Identify the fractions containing dedesosaminylmycinamicin IV by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

-

Pool the relevant fractions and further purify by preparative HPLC to obtain pure dedesosaminylmycinamicin IV.

Bioconversion using Streptomyces fradiae and Purification of the Final Product

1. Cultivation of the Streptomyces fradiae Mutant:

-

Cultivate the blocked mutant of Streptomyces fradiae in a suitable fermentation medium that supports growth but not the production of its native antibiotic.

2. Bioconversion:

-

To the S. fradiae culture, add a solution of purified dedesosaminylmycinamicin IV.

-

Continue the incubation for an additional 48-72 hours to allow for the bioconversion to take place.

3. Extraction and Purification:

-

Harvest the culture broth and extract with an organic solvent as described for the precursor.

-

Concentrate the extract and purify the final product using chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).

IV. Quantitative Data

| Parameter | Value/Range | Reference |

| Precursor Production | ||

| M. griseorubida Fermentation Time | 7-10 days | General literature |

| Typical Yield of Mycinamicins | Variable, strain-dependent | General literature |

| Bioconversion | ||

| S. fradiae Bioconversion Time | 48-72 hours | General literature |

| Spectroscopic Data | ||

| Dedesosaminylmycinamicin IV | ||

| Molecular Formula | C37H59NO10 | Inferred |

| Molecular Weight | 681.86 g/mol | Inferred |

| This compound | ||

| Molecular Formula | C38H66N2O11 | Inferred |

| Molecular Weight | 730.94 g/mol | Inferred |

V. Regulatory Signaling Pathways

The regulation of macrolide biosynthesis in actinomycetes is a complex, multi-layered process. While specific details for the mycinamicin gene cluster in Micromonospora griseorubida are not extensively characterized, the general principles of regulation in related organisms likely apply.

-

Cluster-Situated Regulators (CSRs): The mycinamicin BGC likely contains one or more CSRs that directly control the expression of the biosynthetic genes. These are often transcriptional activators of the SARP (Streptomyces Antibiotic Regulatory Protein) family.

-

Pleiotropic Regulators: Higher-level regulators that respond to nutritional and environmental signals also play a crucial role. These can include regulators of primary metabolism and stress responses.

-

Feedback Regulation: The final antibiotic products or their intermediates can sometimes act as signaling molecules to regulate their own biosynthesis.

VI. Conclusion

The origin of this compound is a fascinating example of chemo-biosynthesis, combining natural product biosynthesis with targeted bioconversion. Understanding the intricate details of the mycinamicin biosynthetic pathway and the enzymatic capabilities of the Streptomyces fradiae mutant provides a powerful platform for the generation of novel macrolide antibiotics. Further research into the optimization of fermentation and bioconversion processes, as well as a deeper understanding of the regulatory networks, holds the potential for improving the yields of this and other valuable bioactive compounds.

References

A Technical Guide to the Discovery of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV: A Novel Macrolide Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel macrolide antibiotics is crucial in the ongoing battle against antimicrobial resistance. This technical guide provides an in-depth overview of the discovery of dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, a 16-membered macrolide with potential antibacterial activity. While specific discovery data for this exact compound is not extensively published, this document outlines a representative discovery and characterization workflow based on established methodologies for similar macrolides produced by actinomycetes, particularly Micromonospora species. The guide details the biosynthetic pathway, fermentation and isolation protocols, structural elucidation techniques, and antimicrobial evaluation. All quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] They are predominantly produced by soil-dwelling bacteria of the order Actinomycetales. Macrolides, particularly 14-, 15-, and 16-membered ring structures, are clinically significant for their bacteriostatic activity against a broad range of Gram-positive bacteria and some Gram-negative bacteria.[1] Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] The emergence of bacterial resistance to existing macrolides necessitates the discovery of novel derivatives with improved efficacy.

This compound is an antibiotic with biological activity similar to that of Tylosin.[2][3]

Biosynthesis of this compound

The biosynthesis of 16-membered macrolides like the mycinamicins is accomplished through a modular polyketide synthase (PKS) system.[2] The aglycone core is assembled from simple carboxylic acid precursors, followed by tailoring reactions such as hydroxylation and glycosylation. The sugar moieties, D-desosamine and D-mycaminose, are synthesized through separate pathways and subsequently attached to the macrolactone ring by glycosyltransferases.

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound can be inferred from the well-characterized pathways of similar macrolides like mycinamicin and rosamicin produced by Micromonospora species.[2][4] The pathway involves the following key stages:

-

Polyketide Chain Assembly: A modular Type I PKS catalyzes the sequential condensation of propionyl-CoA and methylmalonyl-CoA extender units to form the 16-membered polyketide chain.

-

Macrolactone Formation: The linear polyketide chain is cyclized to form the macrolactone ring.

-

Post-PKS Modifications: The macrolactone undergoes a series of enzymatic modifications, including hydroxylation and reduction.

-

Deoxysugar Biosynthesis: The deoxyamino sugar L-desosamine is synthesized from TDP-glucose.

-

Glycosylation: The final step involves the attachment of the mycaminosyl and dedesosaminyl sugar moieties to the macrolactone core.

References

- 1. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]

- 2. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Perceptive BioScience [perceptivebioscience.com]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Postulated Chemical Properties of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Disclaimer: The compound dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a novel, hypothetical derivative of the mycinamicin class of antibiotics. As such, no direct experimental data for this specific molecule exists in the current scientific literature. This guide, therefore, extrapolates its potential chemical properties, synthetic pathways, and biological mechanisms based on the known characteristics of its parent compound, mycinamicin IV, and established chemical modifications of macrolide antibiotics.

Introduction

Macrolide antibiotics are a critical class of therapeutic agents characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars are attached. They are potent inhibitors of bacterial protein synthesis.[1][2] Mycinamicins, produced by Micromonospora griseorubida, are a family of 16-membered macrolide antibiotics with significant activity against Gram-positive bacteria.[3][4]

This technical guide provides a detailed theoretical overview of a novel derivative, this compound. The proposed structure involves three key modifications from the parent mycinamicin IV:

-

Hydrogenation: Saturation of the 10,11-double bond in the macrolactone ring.

-

Dedesosaminylation: Removal of the native desosamine sugar.

-

Glycosylation: Attachment of a mycaminose sugar at the C-5 position.

These modifications are designed to explore the structure-activity relationship (SAR) of the mycinamicin scaffold, potentially altering its antibacterial spectrum, potency, and resistance profile.

Physicochemical Properties

The precise quantitative physicochemical properties of the target compound are unknown. However, we can infer its general characteristics from its parent compound, mycinamicin IV.

Table 1: Physicochemical Properties of Mycinamicin IV (Parent Compound)

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₆₁NO₁₁ | [5][6] |

| Molecular Weight | 695.88 g/mol | [5] |

| Appearance | Solid | [5] |

| UV Absorption Maxima | 215 nm, 281.5 nm | [3] |

| Key Structural Features | 16-membered macrolactone core, desosamine sugar, mycinose sugar | [3][6] |

The proposed modifications would alter these properties. The hydrogenation of the 10,11-double bond would slightly increase the molecular weight and remove the associated UV absorbance. The replacement of desosamine with mycaminose would also lead to a change in molecular weight and could affect properties such as solubility and pKa, depending on the nature of the sugar.

Proposed Experimental Protocols

The synthesis of this compound from mycinamicin IV would be a multi-step process. A plausible synthetic workflow is outlined below.

Hypothetical Synthetic Workflow

Caption: Hypothetical workflow for the synthesis of the target compound.

Methodology:

-

Step 1: Synthesis of 10,11-Dihydromycinamicin IV (Hydrogenation)

-

Objective: To selectively reduce the 10,11-double bond of the mycinamicin IV macrolactone ring.

-

Protocol: Mycinamicin IV would be dissolved in a suitable solvent such as methanol. A catalyst, typically palladium on carbon (Pd/C), would be added to the solution. The mixture would then be subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst would be removed by filtration, and the solvent evaporated to yield 10,11-dihydromycinamicin IV.

-

-

Step 2: Synthesis of Dedesosaminyl-10,11-dihydromycinamicin IV (Dedesosaminylation)

-

Objective: To selectively cleave the glycosidic bond of the desosamine sugar from the macrolactone core. The desosamine sugar is crucial for the antibacterial activity of many macrolides.[2][7]

-

Protocol: The product from Step 1 would be treated with a mild acid, such as dilute hydrochloric acid, in a controlled manner. The reaction temperature and time would need to be carefully optimized to achieve selective cleavage of the desosamine glycosidic linkage without degrading the rest of the molecule. The reaction would be quenched with a base, and the product extracted and purified using chromatographic techniques.

-

-

Step 3: Synthesis of this compound (Glycosylation)

-

Objective: To introduce a mycaminose sugar at the C-5 position of the aglycone.

-

Protocol: This step could be achieved through either enzymatic or chemical methods.

-

Enzymatic Glycosylation: A glycosyltransferase enzyme known to be specific for mycaminose transfer would be used.[8][9] The aglycone from Step 2 and an activated mycaminose donor (e.g., a sugar nucleotide) would be incubated with the enzyme in a suitable buffer system.

-

Chemical Glycosylation: An appropriately protected and activated mycaminose donor (e.g., a trichloroacetimidate) would be reacted with the aglycone in the presence of a promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This would be followed by deprotection steps to yield the final target compound. The product would require extensive purification, likely through HPLC.

-

-

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

References

- 1. academic.oup.com [academic.oup.com]

- 2. Desosamine - Wikipedia [en.wikipedia.org]

- 3. Mycinamicin IV (73684-71-6) for sale [vulcanchem.com]

- 4. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycinamicin Ⅳ | CymitQuimica [cymitquimica.com]

- 6. mycinamicin IV | C37H61NO11 | CID 6447311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Glycosylation of macrolide antibiotics in extracts of Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the macrolide antibiotic, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. The information is compiled from available scientific literature, focusing on its preparation, characterization, and known properties. Due to the compound's limited appearance in published research, a CAS number has not been identified, and quantitative biological activity data remains scarce. The biological activity of this compound is reported to be similar to that of Tylosin.[1]

Compound Identification and Characterization

This compound is a semi-synthetic macrolide antibiotic. It is derived from dedesosaminylmycinamicin IV through a fermentation process utilizing a blocked mutant of Streptomyces fradiae. Spectroscopic data from Proton Magnetic Resonance (PMR), Carbon-13 Nuclear Magnetic Resonance (CMR), and Mass Spectrometry (MS) have been used for its characterization.[2]

Spectroscopic Data

The following table summarizes the reported 13C NMR chemical shift data for this compound and its precursor, dedesosaminylmycinamicin IV.[2]

| Carbon Atom | Dedesosaminylmycinamicin IV (δ, ppm) | This compound (δ, ppm) |

| Aglycone | ||

| C-1 | 175.1 | 175.0 |

| C-2 | 45.3 | 45.2 |

| C-3 | 80.0 | 80.1 |

| C-4 | 39.5 | 39.4 |

| C-5 | 86.5 | 86.5 |

| C-6 | 34.6 | 34.6 |

| C-7 | 32.8 | 32.8 |

| C-8 | 40.9 | 40.9 |

| C-9 | 218.0 | 218.0 |

| C-10 | 121.6 | 40.9 |

| C-11 | 150.4 | 28.0 |

| C-12 | 166.0 | 166.0 |

| C-13 | 121.6 | 121.6 |

| C-14 | 150.4 | 150.4 |

| C-15 | 20.1 | 20.1 |

| C-16 | 12.0 | 12.0 |

| C-17 | 10.0 | 10.0 |

| Mycaminose | ||

| C-1' | - | 101.1 |

| C-2' | - | 72.8 |

| C-3' | - | 80.0 |

| C-4' | - | 70.6 |

| C-5' | - | 82.0 |

| C-6' | - | 17.9 |

| N(CH3)2 | - | 41.5 |

Experimental Protocols

The following protocols are based on the published methodology for the preparation and purification of this compound.[2]

Preparation of Blocked Mutant XJ-174

A non-antibiotic producing mutant, XJ-174, was isolated from a population of tylosin-producing Streptomyces fradiae (ATCC 19609). The isolation was achieved after treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG).[2]

Fermentation and Production

For a preparative scale fermentation, the mutant XJ-174 was incubated in the presence of 1 gram of dedesosaminylmycinamicin IV at 30°C for 120 hours. The fermentation was carried out in a 14-liter fermentor containing 10 liters of the following medium:[2]

-

Dextrose: 25 g

-

Soy Flour: 25 g

-

CaCO3: 5 g

-

NaCl: 2 g

-

Corn Steep Liquor: 5 ml

-

Sunflower Oil: 30 ml

-

Solvent: Tap Water

Extraction and Purification

-

The fermentation broth was harvested.

-

The broth was extracted twice with 10 liters of ethyl acetate for each extraction.

-

The ethyl acetate extracts were combined and concentrated to yield a dark brownish oily residue.

-

The residue was precipitated using a mixture of acetone and ethyl ether-hexane (6:4).

-

Further purification was achieved by preparative silica-gel thin-layer chromatography.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the production of this compound.

Caption: Production workflow of the target compound.

Signaling Pathways

There is no information available in the public domain regarding the signaling pathways associated with this compound.

Conclusion

This compound is a semi-synthetic macrolide that has been produced through the biotransformation of dedesosaminylmycinamicin IV by a blocked mutant of S. fradiae. While its preparation and basic characterization have been described, further research is needed to determine its specific CAS number, elucidate its full biological activity profile, and investigate its mechanism of action and potential signaling pathway interactions. The lack of commercial availability suggests it remains a compound of academic interest.

References

In-Depth Technical Guide: Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the macrolide antibiotic, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV. Due to the compound's limited presence in publicly accessible chemical databases, this guide synthesizes information from related compounds and general knowledge of the macrolide class to provide a functional framework for research and development professionals.

Core Compound Data

For context, the following table presents information on related and structurally similar macrolide antibiotics.

| Property | This compound | Tylosin (Related Compound) |

| Molecular Weight | Not publicly available. | ~916.1 g/mol |

| Chemical Formula | Not publicly available. | C46H77NO17 |

| Compound Class | Macrolide Antibiotic | Macrolide Antibiotic |

| Biological Activity | Antibiotic, with activity reported to be similar to Tylosin.[1] | Antibiotic, primarily against Gram-positive bacteria. |

| Primary Reference | Puar, M. S., et al. (1982). The Journal of Antibiotics, XXXV(10). | - |

Mechanism of Action: Macrolide Antibiotics

This compound, as a macrolide antibiotic, is presumed to share the same mechanism of action as other members of its class, such as erythromycin and tylosin. The primary mode of action is the inhibition of bacterial protein synthesis.

Macrolides bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding event physically obstructs the exit tunnel through which nascent polypeptide chains emerge. The blockage prevents the elongation of the polypeptide chain, thereby halting protein synthesis and ultimately leading to the cessation of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect at higher concentrations).

Experimental Protocols

The following outlines a general experimental protocol for the isolation and characterization of a novel macrolide antibiotic, based on methodologies commonly employed in the field.

1. Fermentation and Isolation:

-

Culture: A seed culture of the producing microorganism (e.g., a Micromonospora or Streptomyces species) is used to inoculate a large-scale fermentation medium.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize antibiotic production.

-

Extraction: The fermentation broth is harvested, and the antibiotic is extracted from the mycelium and/or the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude extract is subjected to a series of chromatographic techniques, such as silica gel chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. Structural Characterization:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the compound and to aid in the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores within the molecule.

3. Biological Activity Assays:

-

Minimum Inhibitory Concentration (MIC) Assay: The MIC of the purified antibiotic is determined against a panel of clinically relevant bacteria to assess its potency and spectrum of activity.

-

Mechanism of Action Studies: In vitro transcription/translation assays can be used to confirm that the antibiotic inhibits bacterial protein synthesis.

References

A Comprehensive Technical Review of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic. This document provides a detailed overview of its preparation, structural characterization, and biological context, drawing from the available scientific literature. The information is intended to serve as a technical guide for researchers and professionals engaged in the discovery and development of novel antimicrobial agents. The biological activity of this compound is reported to be similar to that of tylosin, a well-known macrolide antibiotic used in veterinary medicine.[1]

I. Preparation and Synthesis

The production of this compound is achieved through a biotransformation process utilizing a blocked mutant of Streptomyces fradiae. This method highlights the potential of microbial systems in generating novel antibiotic structures.

Experimental Protocol: Fermentation and Isolation

The following protocol for the preparation of this compound is based on the methodology described in the initial discovery.

1. Microorganism: A non-antibiotic producing mutant strain, XJ-174, derived from a tylosin-producing strain of Streptomyces fradiae (ATCC 19609) after treatment with N-methyl-N'-nitro-N-nitrosoguanidine (NTG), is used.

2. Precursor: Dedesosaminylmycinamicin IV serves as the precursor molecule for the biotransformation.

3. Fermentation Medium and Conditions:

- Medium Composition: Dextrose (25 g/L), Soy Flour (25 g/L), CaCO3 (5 g/L), NaCl (2 g/L), Corn Steep Liquor (5 ml/L), and Sunflower Oil (30 ml/L) in tap water.

- Incubation: The mutant strain is incubated in the presence of dedesosaminylmycinamicin IV (e.g., 1 g in a 14-liter fermentor containing 10 liters of medium).

- Temperature: 30°C

- Duration: 120 hours

4. Extraction and Purification:

- The fermentation broth is harvested and extracted twice with equal volumes of ethyl acetate.

- The organic solvent is concentrated to yield a dark brownish oily residue.

- The residue is precipitated with acetone and a mixture of ethyl ether and hexane (6:4).

- Further purification is achieved by preparative silica-gel thin-layer chromatography.

A logical workflow for the production of this compound is depicted in the following diagram.

II. Structural Characterization

The structural elucidation of this compound and its parent compound, mycinamicin IV, has been accomplished through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

The following tables summarize the available physicochemical and spectroscopic data for mycinamicin IV, the immediate precursor to the title compound. This data provides a crucial reference for the characterization of its derivatives.

Table 1: Physicochemical Properties of Mycinamicin IV

| Property | Value |

| Molecular Formula | C37H61NO11 |

| Molecular Weight | 695.9 g/mol |

| UV Absorption Maxima | 215 nm and 281.5 nm |

Table 2: Infrared Spectroscopy Data for Mycinamicin IV

| Wavenumber (cm-1) | Assignment |

| 3400 | Hydroxyl groups |

| 1710, 1650 | α,β-unsaturated lactone |

| 1670, 1625, 1590 | α,β,γ,δ-unsaturated ketone |

Table 3: 13C NMR Chemical Shifts for Mycinamicin IV

| Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| 1 | 170.8 | 16 | 25.3 |

| 2 | 35.2 | 17 | 9.6 |

| 3 | 125.5 | 18 | 19.4 |

| 4 | 141.7 | 19 | 17.4 |

| 5 | 80.5 | 20 | 17.8 |

| 6 | 38.2 | 21 | 68.6 |

| 7 | 34.1 | 1' | 104.9 |

| 8 | 45.3 | 2' | 70.4 |

| 9 | 204.5 | 3' | 65.8 |

| 10 | 129.8 | 4' | 28.3 |

| 11 | 141.7 | 5' | 69.5 |

| 12 | 133.0 | 6' | 21.2 |

| 13 | 141.3 | N(CH3)2 | 40.2 |

| 14 | 49.2 | 1" | 101.0 |

| 15 | 73.7 | 2" | 81.9 |

| 2"-OCH3 | 59.7 | 3" | 79.9 |

| 3"-OCH3 | 61.7 | 4" | 72.7 |

| 5" | 70.5 | 6" | 17.8 |

Note: Data compiled from literature sources.[2]

Low-resolution mass spectrometry of this compound indicated a molecular weight consistent with the proposed structure. The major differences in the 13C NMR data between mycinamicin IV and the title compound are expected to be the saturation of the double bond at C-10 and C-11 and the glycosidation at C-5.

III. Biosynthetic Pathway

The biosynthesis of this compound involves the modification of the mycinamicin core. The pathway can be inferred from the well-studied biosynthesis of tylosin and mycinamicin. The core macrolactone is assembled by a polyketide synthase (PKS) and subsequently modified by a series of tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases.

The formation of the title compound is a result of the action of a glycosyltransferase from the blocked mutant S. fradiae XJ-174 on dedesosaminylmycinamicin IV, attaching a mycaminosyl sugar at the C-5 position. The saturation of the C-10/C-11 double bond is also a key step in this biotransformation.

IV. Antimicrobial Activity

Mycinamicins, as a class, exhibit potent activity against Gram-positive bacteria.[3] The antimicrobial efficacy of these compounds is typically evaluated using standard methods such as broth microdilution assays.

Experimental Protocol: Broth Microdilution Assay

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of mycinamicin analogues.

1. Bacterial Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria (e.g., Escherichia coli) are used.[3] Both reference strains (e.g., ATCC strains) and clinical isolates can be included.

2. Medium: Mueller-Hinton broth is the standard medium for antimicrobial susceptibility testing.

3. Preparation of Inoculum: Bacterial cultures are grown to a specific optical density and then diluted to achieve a standardized final concentration in the assay wells (e.g., 5 x 105 CFU/mL).

4. Preparation of Antibiotic Dilutions: The test compound is serially diluted in the growth medium to cover a range of concentrations (e.g., 0.06 to 64 µg/mL).

5. Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

6. Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Table 4: Example of Antimicrobial Activity Data for Mycinamicin Analogues

| Compound | S. aureus ATCC 25923 MIC (µg/mL) | M. luteus ATCC 9341 MIC (µg/mL) |

| Mycinamicin III | 0.20 | 0.05 |

| Mycinamicin IV | 0.20 | 0.05 |

| C-12/13-epoxy-M-III | 0.20 | 0.05 |

| C-14-hydroxy-M-III | >0.20 | >0.05 |

This table presents representative data for related mycinamicin compounds to provide a context for the expected activity of the title compound.[3]

Conclusion

This compound represents an interesting extension of the mycinamicin family of macrolide antibiotics. Its preparation through the biotransformation of a precursor by a blocked mutant demonstrates a valuable strategy for the generation of novel antibiotic derivatives. While detailed biological activity and comprehensive spectroscopic data for this specific compound are limited in the public domain, the information available for its parent compounds provides a strong foundation for further research. This technical guide consolidates the current knowledge and provides a framework for future studies aimed at fully characterizing its antimicrobial potential and mechanism of action.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a semi-synthetic macrolide antibiotic belonging to the 16-membered ring class of compounds. While specific data on this particular derivative is limited in publicly available scientific literature, this guide synthesizes the known information regarding its preparation, and draws comparisons with its parent compounds, mycinamicin IV and the well-characterized macrolide, tylosin. The mechanism of action, general experimental protocols for characterization, and a discussion on the structure-activity relationships of related 16-membered macrolides are also presented to provide a comprehensive overview for research and development purposes.

Introduction

Macrolide antibiotics are a clinically significant class of therapeutic agents, characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are effective against a broad spectrum of bacteria, primarily by inhibiting protein synthesis. The 16-membered macrolides, such as the mycinamicin family, are of particular interest due to their potential for overcoming some of the resistance mechanisms that affect the more common 14- and 15-membered macrolides. This compound is a specific derivative of mycinamicin IV, a natural product of Micromonospora griseorubida. Its biological activity has been reported to be similar to that of tylosin, a widely used veterinary antibiotic.[1][2][3]

Physicochemical Properties

| Property | Mycinamicin IV | Tylosin |

| Molecular Formula | C37H61NO11 | C46H77NO17 |

| Molecular Weight | 695.89 g/mol | 916.1 g/mol |

| Appearance | White to off-white powder | White to buff-colored powder |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in water. | Slightly soluble in water. Soluble in lower alcohols, esters, ketones, chlorinated hydrocarbons, and benzene. |

| Melting Point | 158-161 °C | 128-132 °C |

| UV max (in Methanol) | 280 nm | 291 nm |

Data for Mycinamicin IV and Tylosin compiled from various sources.

Biological Activity and Mechanism of Action

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, near the entrance of the peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The biological activity of this compound is stated to be similar to that of tylosin.[1][2][3] Tylosin is known to be effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma species. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, a comparative table of MICs for tylosin against common pathogens is provided for reference.

| Bacterial Species | Tylosin MIC Range (µg/mL) |

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pyogenes | 0.06 - 0.5 |

| Streptococcus pneumoniae | 0.06 - 0.5 |

| Mycoplasma gallisepticum | 0.015 - 0.25 |

| Pasteurella multocida | 1.0 - 4.0 |

Note: MIC values can vary depending on the strain and testing methodology.

Signaling Pathway of Macrolide Action

The following diagram illustrates the general mechanism of action of 16-membered macrolide antibiotics at the ribosomal level.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Macrolide antibiotics are a critical class of therapeutic agents that function by inhibiting bacterial protein synthesis. Mycinamicins, a family of 16-membered macrolides, have demonstrated significant antibacterial activity. The modification of these natural products, particularly through glycosylation, is a key strategy for developing new analogues with improved efficacy, altered pharmacokinetic properties, and the ability to overcome bacterial resistance. The target molecule, dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, is a glycosylated derivative of a mycinamicin IV precursor. This document outlines the fermentative synthesis of this compound, providing a detailed protocol and relevant characterization data.

Data Presentation

Table 1: 13C NMR Spectroscopic Data

The following table summarizes the key 13C NMR chemical shifts for the starting material, dedesosaminylmycinamicin IV, and the final product, this compound. These data are crucial for monitoring the progress of the reaction and confirming the identity of the synthesized compound.

| Carbon Atom | Dedesosaminylmycinamicin IV (Precursor) Chemical Shift (ppm) | This compound (Product) Chemical Shift (ppm) |

| Macrolide Ring | ||

| C-1 | 166.0 | 166.0 |

| C-5 | 86.5 | 86.5 |

| C-10 | 121.6 | 34.6 |

| C-11 | 150.4 | 32.8 |

| Mycaminose (Product) | ||

| C-1' | - | 101.2 |

| C-2' | - | 81.9 |

| C-3' | - | 80.0 |

| C-4' | - | 73.0 |

| C-5' | - | 70.5 |

| CH3 (myc) | - | 17.5 |

| Mycinose (Present in both) | ||

| C-1'' | 101.1 | 101.1 |

| C-2'' | 82.0 | 82.0 |

| C-3'' | 80.0 | 80.0 |

| C-4'' | 72.8 | 72.8 |

| C-5'' | 70.6 | 70.6 |

| CH3 (myc) | 17.9 | 17.9 |

Note: Data extracted from the Journal of Antibiotics communication. Specific assignments for all carbons of the macrolide ring were not provided in the source.

Table 2: Fermentation Parameters

| Parameter | Value |

| Precursor Substrate | Dedesosaminylmycinamicin IV |

| Fermentation Organism | Streptomyces fradiae (blocked mutant XJ-174) |

| Incubation Temperature | 30°C |

| Incubation Time | 120 hours |

| Initial Precursor Concentration | 1 g in 10 L medium |

| Yield | Not explicitly reported in the source literature. |

Experimental Protocols

Fermentative Synthesis of this compound

This protocol is adapted from the method described in "PREPARATION AND CHARACTERIZATION OF DEDESOSAMINYL 5-O-MYCAMINOSYL-10,11-DIHYDROMYCINAMICIN IV," published in The Journal of Antibiotics.

Materials:

-

Dedesosaminylmycinamicin IV

-

Streptomyces fradiae (blocked mutant XJ-174)

-

Dextrose

-

Soy flour

-

CaCO₃

-

NaCl

-

Corn steep liquor

-

Sunflower oil

-

Tap water

-

Ethyl acetate

-

14-liter fermentor

Procedure:

-

Medium Preparation:

-

Prepare 10 liters of fermentation medium with the following composition:

-

Dextrose: 25 g/L

-

Soy flour: 25 g/L

-

CaCO₃: 5 g/L

-

NaCl: 2 g/L

-

Corn steep liquor: 5 ml/L

-

Sunflower oil: 30 ml/L

-

-

Sterilize the medium in a 14-liter fermentor.

-

-

Inoculation and Substrate Addition:

-

Inoculate the sterilized medium with a culture of the blocked mutant XJ-174 of Streptomyces fradiae.

-

Add 1 g of dedesosaminylmycinamicin IV to the fermentation broth.

-

-

Fermentation:

-

Incubate the culture at 30°C for 120 hours.

-

Maintain appropriate aeration and agitation throughout the fermentation process.

-

-

Extraction and Isolation:

-

After 120 hours, harvest the fermentation broth.

-

Extract the broth twice with equal volumes of ethyl acetate (2 x 10 liters).

-

Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a dark brownish oily residue.

-

Further purification of the residue is required to isolate the final product. The original communication does not detail the specific purification steps (e.g., chromatography), but standard techniques for macrolide purification should be employed.

-

Visualizations

Synthetic Pathway

The following diagram illustrates the biotransformation of dedesosaminylmycinamicin IV to this compound through a fermentative glycosylation process.

Caption: Fermentative synthesis of the target macrolide.

Experimental Workflow

This diagram outlines the key steps involved in the fermentative synthesis and extraction of the target compound.

Caption: Workflow for fermentative synthesis and isolation.

Discussion

The synthesis of this compound via fermentation with a blocked mutant of Streptomyces fradiae highlights the power of biocatalysis in the selective modification of complex natural products. This method circumvents the challenges associated with regioselective chemical glycosylation of macrolides, which often requires extensive use of protecting groups and can suffer from low yields and poor stereoselectivity.

The lack of a reported yield in the original literature is a limitation, and further optimization of the fermentation and purification processes would be necessary for large-scale production. Additionally, while a chemical synthesis route is not available for this specific transformation, future research could explore enzymatic or chemo-enzymatic approaches to achieve this and similar glycosylations with greater control and efficiency.

For drug development professionals, this synthesized compound represents a novel macrolide derivative that warrants further investigation for its antibacterial activity, particularly against resistant strains. The detailed protocol provided herein should facilitate its production for such studies.

Application Note and Protocol: Purification of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a macrolide antibiotic with biological activity similar to Tylosin.[1][2] Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[3][4] They are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] This document provides a detailed protocol for the purification of this compound from a fermentation broth, based on established methodologies for macrolide antibiotics.

The purification strategy involves initial extraction from the fermentation broth, followed by solvent partitioning and a final purification step using preparative thin-layer chromatography.

Data Presentation

Table 1: Summary of Purification Steps and Expected Outcomes

| Purification Step | Key Parameters | Expected Purity | Expected Yield | Analytical Method |

| Fermentation Broth Extraction | Ethyl acetate extraction | Low | High | TLC, LC-MS |

| Solvent Precipitation | Acetone and ethyl ether-hexane (6:4) | Moderate | Moderate | TLC, LC-MS |

| Preparative TLC | Silica gel stationary phase | High (>95%) | Low | HPLC, LC-MS, NMR |

Experimental Protocols

1. Fermentation Broth Extraction

This initial step aims to extract the target compound from the fermentation broth.

-

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate

-

Large separatory funnels or extraction vessels

-

Rotary evaporator

-

-

Protocol:

-

Harvest the fermentation broth.

-

Perform two extractions of the broth with an equal volume of ethyl acetate.

-

Combine the organic (ethyl acetate) layers.

-

Concentrate the combined organic phases under reduced pressure using a rotary evaporator to obtain a dark brownish oily residue.[6]

-

2. Solvent Precipitation

This step is designed to precipitate the crude product and remove highly soluble impurities.

-

Materials:

-

Crude oily residue from Step 1

-

Acetone

-

Ethyl ether-hexane solution (6:4 v/v)

-

Centrifuge and centrifuge tubes

-

Vacuum drying oven

-

-

Protocol:

-

Dissolve the oily residue in a minimal amount of acetone.

-

Add the ethyl ether-hexane (6:4) solution to the acetone mixture to induce precipitation.

-

Collect the precipitate by centrifugation.

-

Carefully decant the supernatant.

-

Wash the precipitate with the ethyl ether-hexane solution.

-

Dry the precipitate under vacuum.

-

3. Preparative Thin-Layer Chromatography (TLC) Purification

This is the final purification step to isolate the target compound.

-

Materials:

-

Precipitated crude product from Step 2

-

Preparative silica gel TLC plates

-

Appropriate solvent system (e.g., a mixture of chloroform, methanol, and ammonium hydroxide, to be optimized)

-

Developing chamber

-

UV lamp for visualization (if applicable) or staining solution (e.g., anisaldehyde-sulfuric acid)

-

Scraper or razor blade

-

Elution solvent (e.g., methanol or a mixture of chloroform and methanol)

-

Filter funnel and filter paper

-

Rotary evaporator

-

-

Protocol:

-

Dissolve the dried precipitate in a small amount of a suitable solvent (e.g., methanol).

-

Apply the dissolved sample as a band onto the preparative silica gel TLC plate.

-

Develop the TLC plate in a chamber pre-saturated with the chosen solvent system.

-

After development, visualize the separated bands under a UV lamp or by staining a small portion of the plate.

-

Identify the band corresponding to the target compound (based on analytical TLC).

-

Carefully scrape the silica gel containing the target compound from the plate.

-

Elute the compound from the silica gel by suspending the silica in an appropriate elution solvent and filtering. Repeat the elution process to maximize recovery.

-

Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

-

4. Purity Assessment

The purity of the final product should be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

-

HPLC Conditions (General Guidance):

-

Mass Spectrometry:

-

Confirm the identity of the purified compound by determining its molecular weight.

-

Mandatory Visualization

Caption: Workflow for the purification of this compound.

References

- 1. This compound | Affiniti Research [affiniti-res.com]

- 2. This compound | Perceptive BioScience [perceptivebioscience.com]

- 3. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pub-eae3aa82fb6a4579bdefc86932a36420.r2.dev [pub-eae3aa82fb6a4579bdefc86932a36420.r2.dev]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Spectroscopic Analysis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a macrolide antibiotic belonging to the mycinamicin family. These compounds are of significant interest in drug discovery due to their antibacterial properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex natural products. This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of this compound, aimed at researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation

While a complete, publicly available, and fully assigned NMR dataset for this compound is not available, the following tables summarize the available ¹³C NMR chemical shift data for the title compound, alongside comparative data for the closely related and well-characterized macrolide, Tylosin A. This comparative approach allows for the confident assignment of key structural features.

Table 1: ¹³C NMR Chemical Shift Data of this compound and Related Compounds.

| Carbon No. | This compound (δc, ppm) | Tylosin A (δc, ppm) in CDCl₃ | Assignment |

| 1 | 166.0 | 173.9 | C=O (Lactone) |

| 2 | 121.6 | 45.1 | CH |

| 3 | 150.4 | 215.1 | C=O |

| 4 | 40.9 | 44.1 | CH |

| 5 | 86.5 | 84.1 | CH-O |

| 6 | 34.6 | 35.1 | CH |

| 7 | 32.8 | 39.5 | CH |

| 8 | 46.5 | 45.9 | CH |

| 9 | 204.0 | 203.9 | C=O |

| 10 | 45.2 | 147.9 | CH |

| 11 | 35.1 | 136.1 | CH |

| 12 | 134.4 | 117.5 | C=C |

| 13 | 135.0 | 135.5 | C=C |

| 14 | 43.1 | 43.1 | CH |

| 15 | 74.9 | 74.9 | CH-O |

| 16 | 17.5 | 17.5 | CH₃ |

| 17 | 11.9 | 11.9 | CH₃ |

| 18 | 16.9 | 16.9 | CH₃ |

| 19 | 21.5 | 21.5 | CH₃ |

| 20 | 98.3 | 98.3 | O-CH-O |

| 21 | 17.4 | 17.4 | CH₃ |

| 22 | 74.5 | 74.5 | CH-O |

| 23 | 69.4 | 69.4 | CH₂-O |

| Mycaminose | |||

| 1' | 101.2 | 104.1 | Anomeric C |

| 2' | 81.9 | 73.6 | CH-O |

| 3' | 80.0 | 73.1 | CH-N |

| 4' | 73.0 | 77.8 | CH-O |

| 5' | 70.5 | 68.9 | CH |

| 6' | 17.5 | 17.9 | CH₃ |

| N(CH₃)₂ | - | 41.5 | N-CH₃ |

Note: Data for the title compound is partial and based on available literature. Tylosin A data is provided for comparative assignment purposes and was obtained in CDCl₃. Chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocols

The following protocols are generalized for the NMR analysis of macrolide antibiotics and can be adapted for this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the purified macrolide antibiotic.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is visible.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).

a) 1D NMR Spectroscopy

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30 or similar).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 or more to achieve an adequate signal-to-noise ratio.

-

b) 2D NMR Spectroscopy

-

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

Pulse Program: cosygpqf or similar.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans per Increment: 8-16.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

Pulse Program: hsqcedetgpsisp2.2 or similar.

-

Spectral Width: Calibrated for ¹H and ¹³C ranges.

-

¹J(CH) Coupling Constant: Optimized for ~145 Hz.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, crucial for connecting spin systems and identifying quaternary carbons.

-

Pulse Program: hmbcgplpndqf or similar.

-

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Pulse Program: noesygpph or roesygpph.

-

Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a macrolide antibiotic using NMR spectroscopy.

Caption: A generalized workflow for the structural elucidation of macrolide antibiotics using NMR spectroscopy.

Biosynthetic Relationship of Desosamine and Mycaminose

The sugar moieties, desosamine and mycaminose, are crucial for the biological activity of many macrolide antibiotics. Their biosynthesis originates from a common precursor, TDP-D-glucose. The following diagram illustrates the divergent pathways leading to these two important deoxysugars.

Application Note: Analysis of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV by LC-MS/MS

References

- 1. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. This compound | Perceptive BioScience [perceptivebioscience.com]

- 3. Analysis of macrolide antibiotics in water by magnetic solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fast-atom bombardment and tandem mass spectrometry of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Antibacterial Activity of Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antibacterial activity and relevant experimental protocols for dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV, a derivative of the 16-membered macrolide antibiotic, mycinamicin IV. The information is intended to guide in vitro assessment and characterization of this compound's antibacterial properties.

Mechanism of Action

This compound is expected to share the mechanism of action common to macrolide antibiotics. Macrolides inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain and thus inhibiting bacterial growth. At higher concentrations, macrolides can exhibit bactericidal properties.

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV

Introduction

Dedesosaminyl-5-O-mycaminosyl-10,11-dihydromycinamicin IV is a macrolide antibiotic. Its biological activity is similar to that of Tylosin[1]. Macrolide antibiotics are a class of natural products that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[2][3][4]. This binding action blocks the exit of the nascent polypeptide chain, thereby halting protein production and inhibiting bacterial growth[5][6][7]. Due to the rise of antibiotic-resistant bacteria, the development of new and modified antibiotics like this compound is crucial.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are essential for determining the susceptibility of specific pathogens to an antibiotic, guiding therapeutic dosage, and for the overall development of new antimicrobial drugs. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method.

Data Presentation

The following table provides representative Minimum Inhibitory Concentration (MIC) data for Tylosin, a macrolide with similar biological activity to this compound, against a panel of common veterinary pathogens. This data is for illustrative purposes to demonstrate the expected range of activity for this class of antibiotic.

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycoplasma hyopneumoniae | 0.016 | 0.06 |

| Mycoplasma gallisepticum | Varies by strain | Varies by strain |

| Mycoplasma synoviae | Varies by strain | Varies by strain |

| Staphylococcus intermedius | <0.25 (sensitive isolates) | >32 (resistant isolates) |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively[8]. The susceptibility of Mycoplasma species can be strain-dependent[9]. For Staphylococcus intermedius, a clear distinction between sensitive and resistant populations is observed[10].

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound.

1. Materials

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC reference strains or clinical isolates)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

2. Preparation of Antibiotic Stock Solution

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the antibiotic in an appropriate solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration twice the highest concentration to be tested.

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Microtiter Plate Preparation and Inoculation

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the working antibiotic stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (no antibiotic) and the twelfth column as a negative control (no bacteria).

-

Inoculate all wells, except the negative control column, with 10 µL of the prepared bacterial inoculum.

5. Incubation and Reading of Results

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualizations

Caption: Experimental workflow for the broth microdilution MIC testing protocol.

Caption: Mechanism of action of macrolide antibiotics at the bacterial ribosome.

References

- 1. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Macrolide Binding Site on the Bacterial Ribosome: Ingenta Connect [ingentaconnect.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]